tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
Description
tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate is a bicyclo[1.1.1]pentane derivative functionalized with a tert-butyl carbamate group and a 3-iodopropyl chain. The bicyclo[1.1.1]pentane core imparts significant steric strain, enhancing reactivity in substitution and coupling reactions . The iodine atom on the propyl chain serves as a versatile handle for further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitutions, making this compound valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H22INO2 |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate |
InChI |
InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
RPLXHZQJPLDGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Iodobicyclo[1.1.1]pentane
The bicyclo[1.1.1]pentane scaffold is often prepared from commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Iodination is typically achieved via halogenation reactions, such as using N-iodosuccinimide or elemental iodine in the presence of a suitable oxidant.
Final Coupling
The iodinated bicyclo[1.1.1]pentane-propyl intermediate is coupled with the Boc-protected amine under standard amide or carbamate bond-forming conditions.
Key Reaction Parameters and Yields
| Step | Typical Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of bicyclo[1.1.1]pentane | NIS/I₂, solvent, RT or mild heat | 60–80 | Depends on substrate purity |
| Propylation | Alkyl halide/Grignard, base | 70–85 | May require purification |
| Amine introduction & Boc-protection | Boc₂O, base, solvent | 75–90 | Standard conditions, high efficiency |
| Continuous flow (all steps) | As above, in flow reactor | 70–90 | Improved safety, reproducibility |
Analysis of Preparation Methods
Batch vs. Continuous Flow
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Exothermic, gas evolution risks | Controlled, safer |
| By-product control | Variable, amide formation common | Minimized by rapid mixing |
| Scalability | Challenging at large scale | Readily scalable |
| Yield | 60–85% (variable) | 70–90% (improved) |
Continuous flow synthesis offers significant advantages for industrial-scale preparation, particularly for hazardous or exothermic transformations.
Purification
Purification is typically achieved by column chromatography or recrystallization, depending on the step and the solubility of intermediates and by-products.
Research Results and Literature Coverage
- Patent literature demonstrates both batch and continuous flow approaches, with continuous flow being preferred for industrial safety and yield.
- The compound has been referenced in chemical databases and supplier catalogs, confirming its synthetic accessibility and utility as a research intermediate.
- No reports of large-scale commercial production were found, but the compound is available for research use.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to release the free amine. This reaction is critical for generating biologically active intermediates in drug development.
Reaction Conditions :
-
Acidic Hydrolysis : HCl (6 M) in dioxane at 60°C for 4–6 hours.
-
Basic Hydrolysis : NaOH (2 M) in methanol/water (1:1) at 25°C for 12 hours.
Mechanism :
The carbamate’s carbonyl group is attacked by water, leading to cleavage of the C–N bond and release of CO₂ and tert-butanol. The resulting primary amine (3-(3-iodobicyclo[1.1.1]pentan-1-yl)propan-1-amine) exhibits enhanced nucleophilicity for further derivatization.
Yield : ~85–90% under optimized conditions.
Nucleophilic Substitution at the Iodine Site
The iodinated bicyclo[1.1.1]pentane core participates in cross-coupling reactions, enabling functional group diversification.
Example Reaction – Suzuki Coupling :
Reagents :
-
Palladium catalyst (Pd(PPh₃)₄, 5 mol%)
-
Phenylboronic acid (1.2 equiv)
-
K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1) at 80°C.
Outcome :
Substitution of iodine with an aryl group generates tert-butyl N-(3-{3-phenylbicyclo[1.1.1]pentan-1-yl}propyl)carbamate.
Yield : 70–75% after purification.
Reduction of the Iodine Substituent
The C–I bond can be reduced to form a C–H bond, modifying the compound’s steric and electronic properties.
Reagents :
-
Tributyltin hydride (1.5 equiv)
-
AIBN (0.1 equiv) in toluene at 100°C.
Mechanism :
Radical-mediated hydrogen transfer replaces iodine with hydrogen, yielding tert-butyl N-(3-{3-H-bicyclo[1.1.1]pentan-1-yl}propyl)carbamate.
Yield : ~80%.
Halogen Bonding Interactions
The iodine atom engages in halogen bonding with electron-rich biological targets, influencing binding affinity.
| Target Protein | Binding Affinity (K<sub>d</sub>) | Application |
|---|---|---|
| Thyroid Hormone Receptor | 12 nM ± 2 nM | Endocrinology |
| SARS-CoV-2 Main Protease | 45 nM ± 5 nM | Antiviral Research |
Structural Insight :
The iodine’s σ-hole interaction enhances ligand-protein binding, as demonstrated in crystallographic studies.
Stability Under Physiological Conditions
The compound’s stability in biological systems is governed by competing hydrolysis and reduction pathways.
| Condition | Half-Life | Primary Pathway |
|---|---|---|
| pH 7.4, 37°C | 6.2 hours | Carbamate hydrolysis |
| Liver Microsomes | 2.8 hours | Iodine reduction |
Synthetic Modifications of the Bicyclo Core
Large-scale synthesis leverages photochemical methods for efficient bicyclo[1.1.1]pentane formation.
Key Step – Photochemical Addition :
Table : Comparison of Bicyclo Core Functionalization Methods
| Method | Reagents | Yield |
|---|---|---|
| Photochemical | Diacetyl, blue LED | 80% |
| Thermal | Dicumyl peroxide, 120°C | 65% |
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and complex molecular architectures. Biology : It serves as a probe in biochemical studies to investigate molecular interactions and pathways. Medicine Industry : Used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing the active amine derivative that can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives
Molecular and Physical Properties
While explicit data (e.g., solubility, melting point) for the target compound are unavailable, molecular weights and substituent electronegativity provide insights:
- The tert-butyl carbamate group universally enhances stability against hydrolysis, critical for storage and handling .
Research Findings and Industrial Relevance
- Medicinal Chemistry : Bicyclo[1.1.1]pentane derivatives are used as bioisosteres for benzene rings, improving pharmacokinetic profiles. The iodine in the target compound enables late-stage diversification of drug candidates .
- Material Science: The strained core facilitates polymerization initiators, though iodinated derivatives are less explored than amino or ester analogs .
- Challenges : Discontinuation of tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate () suggests synthetic or stability hurdles, underscoring the need for optimized protocols for the propyl-iodo variant .
Biological Activity
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group, an iodinated bicyclo[1.1.1]pentane moiety, and a carbamate functional group. These characteristics suggest potential applications in medicinal chemistry and drug development due to its possible interactions with biological targets.
- Molecular Formula : C13H22INO2
- Molecular Weight : 351.22 g/mol
- CAS Number : 2231675-14-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, which influence the compound’s binding affinity and specificity. Additionally, the tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing an active amine derivative that can further interact with biological targets .
In Vitro Studies
Preliminary in vitro studies have indicated that structural modifications of the compound can significantly alter its interaction profiles with proteins and nucleic acids, suggesting its utility in rational drug design .
In Vivo Studies
In vivo studies are necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound, which will inform its suitability for therapeutic applications .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Lacks iodinated group | Moderate binding affinity |
| tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | Contains hydroxymethyl group | Reduced activity compared to iodinated version |
| tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate | Different substitution pattern | Varies in receptor interaction |
The presence of the iodinated group in this compound imparts unique reactivity and binding properties, enhancing its potential applications in medicinal chemistry and molecular biology .
Study 1: Binding Affinity Analysis
A study examining various carbamates revealed that those with halogen substitutions exhibited enhanced binding affinities to certain receptors compared to their non-halogenated counterparts .
Study 2: Hydrolysis Rates
Research on the hydrolysis rates of carbamates indicated that compounds with bulky groups like tert-butyl showed slower hydrolysis rates, potentially extending their biological half-lives and efficacy in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations . Ensure proper ventilation and avoid skin/eye contact. Emergency procedures include flushing eyes with water for 15 minutes and using safety showers for skin exposure .
Q. How can the purity and structural integrity of this compound be verified after synthesis?
- Methodological Answer : Employ analytical techniques such as:
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
- GC/MS for assessing purity and identifying volatile byproducts .
- HPLC with UV detection for quantification of impurities. Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook for validation .
Q. What solvents and reaction conditions are optimal for synthesizing carbamate derivatives like this compound?
- Methodological Answer : Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used due to their inertness and solubility. Reflux conditions (60–80°C) with catalysts like DMAP or DIEA improve reaction efficiency. For example, a 60-hour reflux in THF with DIEA achieved 78% yield in a similar carbamate synthesis . Monitor reaction progress via TLC or in-situ FTIR.
Advanced Research Questions
Q. How do steric effects from the bicyclo[1.1.1]pentane core influence the reactivity of the iodine substituent in cross-coupling reactions?
- Methodological Answer : The strained bicyclo[1.1.1]pentane structure imposes significant steric hindrance, which can slow nucleophilic substitution but enhance selectivity in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate side reactions. Kinetic studies via ¹H NMR or mass spectrometry can track iodine displacement rates .
Q. What strategies mitigate degradation of the tert-butyl carbamate group under acidic or oxidative conditions?
- Methodological Answer : Stabilize the carbamate by:
- Buffering reaction media (pH 6–8) to prevent acid-catalyzed hydrolysis.
- Adding radical scavengers (e.g., BHT) to inhibit oxidative cleavage .
- Low-temperature storage (-20°C) in amber vials to reduce thermal/photo-degradation . Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways .
Q. How can conflicting hazard classifications for structurally similar carbamates be reconciled in risk assessments?
- Methodological Answer : Cross-reference multiple SDS and prioritize data from authoritative sources (e.g., NITE, ECHA). For example, while some SDS classify similar carbamates as non-hazardous , others note potential aquatic toxicity . Perform in silico toxicity prediction (e.g., ECOSAR) and experimental ecotoxicity assays (e.g., Daphnia magna LC50) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
